4-Amino-2-nitrobenzaldehyde
Overview
Description
4-Amino-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3 It is a derivative of benzaldehyde, featuring both an amino group (-NH2) and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-nitrobenzaldehyde typically involves a multi-step process. One common method includes the nitration of 4-aminobenzaldehyde, where the amino group is protected during the nitration process to prevent unwanted side reactions. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation or sulfonation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Pd/C catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Acyl chlorides, sulfonyl chlorides, Lewis acids as catalysts.
Major Products Formed:
Reduction: 4-Amino-2-aminobenzaldehyde.
Oxidation: 4-Amino-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2-nitrobenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-nitrobenzaldehyde depends on its specific application. For instance, in biological systems, its derivatives may interact with enzymes or cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, potentially leading to antibacterial or antifungal activity .
Comparison with Similar Compounds
4-Nitrobenzaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Aminobenzaldehyde: Lacks the nitro group, affecting its redox properties and reactivity.
2-Nitrobenzaldehyde: The nitro group is positioned differently, influencing its chemical behavior and applications.
Uniqueness: 4-Amino-2-nitrobenzaldehyde is unique due to the presence of both an amino and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-amino-2-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIVMQFWPKKQDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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